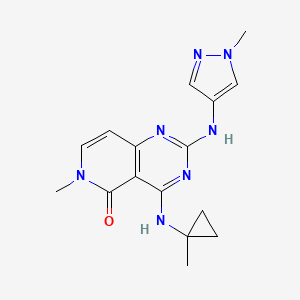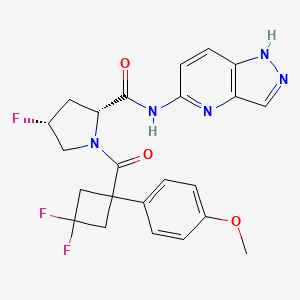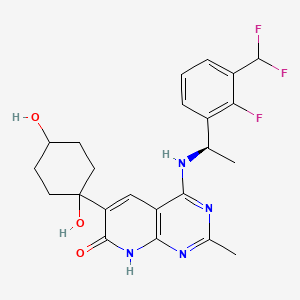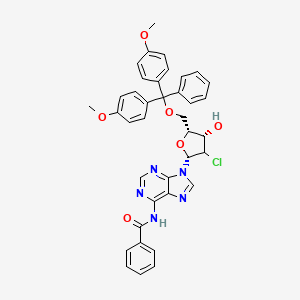
Dota-LM3 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dota-LM3 (tfa) is a somatostatin receptor antagonist, specifically targeting somatostatin receptor subtype 2 (SSTR2). It is often isotopically labeled for tracing tumors in vivo, such as with lutetium-177 (177Lu) or gallium-68 (68Ga). This compound has shown favorable biodistribution, high tumor uptake, good tumor retention, and few safety concerns .
Métodos De Preparación
The synthesis of Dota-LM3 (tfa) involves the preparation of the DOTA chelator and its linkage to peptides directly on a solid-phase support. The synthetic route includes the use of cyclen precursor on solid-phase and commercial DOTA-tris. The compound is then radiolabeled with isotopes like 68Ga or 177Lu .
Análisis De Reacciones Químicas
Dota-LM3 (tfa) undergoes various chemical reactions, including isotopic labeling for tumor tracing. The common reagents used in these reactions include trifluoroacetic acid (TFA) in acetonitrile and water. The major products formed from these reactions are 68Ga-DOTA-LM3 and 177Lu-DOTA-LM3, which are used for imaging and therapeutic purposes .
Aplicaciones Científicas De Investigación
Dota-LM3 (tfa) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine neoplasms. The compound has shown higher uptake and a longer effective half-life in whole-body, kidneys, spleen, and metastases, resulting in higher mean absorbed organ and tumor doses compared to other compounds .
Mecanismo De Acción
Dota-LM3 (tfa) exerts its effects by binding to somatostatin receptor subtype 2 (SSTR2) on the cell membrane. This binding inhibits the receptor’s activity, leading to reduced tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of somatostatin receptor signaling, which is crucial for tumor growth and survival .
Comparación Con Compuestos Similares
Dota-LM3 (tfa) is compared with other similar compounds like 177Lu-DOTATOC and 68Ga-DOTATATE. Dota-LM3 (tfa) has shown higher tumor uptake and retention, making it more effective for imaging and therapeutic purposes. The unique aspect of Dota-LM3 (tfa) is its ability to deliver higher absorbed doses to tumors and organs, resulting in better therapeutic outcomes .
Similar compounds include:
- 177Lu-DOTATOC
- 68Ga-DOTATATE
- 161Tb-DOTA-LM3
Propiedades
Fórmula molecular |
C71H94ClF3N16O21S2 |
|---|---|
Peso molecular |
1664.2 g/mol |
Nombre IUPAC |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2.C2HF3O2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94;3-2(4,5)1(6)7/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105);(H,6,7)/t40-,49+,50-,51+,52-,53+,54-,55+,60+;/m1./s1 |
Clave InChI |
SHGQCVICCLKURF-YJTIAIKDSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)








![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)
